molecular formula C12H10ClNO B8784316 1-Chloro-4-cyclopropoxyisoquinoline

1-Chloro-4-cyclopropoxyisoquinoline

Cat. No. B8784316
M. Wt: 219.66 g/mol
InChI Key: ULQPIQNYVGYKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-cyclopropoxyisoquinoline is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-4-cyclopropoxyisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-cyclopropoxyisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

1-chloro-4-cyclopropyloxyisoquinoline

InChI

InChI=1S/C12H10ClNO/c13-12-10-4-2-1-3-9(10)11(7-14-12)15-8-5-6-8/h1-4,7-8H,5-6H2

InChI Key

ULQPIQNYVGYKGU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C3=CC=CC=C32)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-chloroisoquinolin-4-ol (1.0 g, 55.7 mmol) in DMF (20 m) was added Cs2CO3 (2.72 g, 8.35 mmol) followed by cyclopropylbromide (6.74 g, 55.7 mmol) at room temperature. The reaction vessel (Pressure tube) was sealed and heated at 145° C. for 18 h. The reaction mass was diluted with water and extracted with ethyl acetate. The combined organic layer was dried over anhydrous Na2SO4 and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography to get desired compound (0.4 g, 32.7%) as a yellow solid. 1H NMR (400 MHz, CDCl3): δ ppm 8.22-8.24 (m, 2H), 8.14 (s, 1H), 8.14-8.12 (m, 1H), 7.74-7.67 (m, 2H), 4.00-3.95 (m, 1H), 0.92-0.90 (m, 4H); MS: MS m/z 220.0 (M++1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.74 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
32.7%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.